(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate according to IUPAC guidelines. Synonyms include (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate and methyl N-(tert-butoxycarbonyl)-O-(tert-butyldimethylsilyl)-D-serinate. The name reflects the stereochemical configuration (R), the presence of tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) protecting groups, and the methyl ester moiety.
Key Nomenclature Elements
| Component | IUPAC Descriptor | Functional Group |
|---|---|---|
| Core structure | Propanoate | Carboxylic acid derivative |
| C2 substituent | (R)-2-[(2-methylpropan-2-yl)oxycarbonylamino] | tert-Butoxycarbonyl (Boc) |
| C3 substituent | 3-[tert-butyl(dimethyl)silyl]oxy | tert-Butyldimethylsilyl (TBS) |
| C1 substituent | Methyl ester | Methyl group |
Molecular Formula and Weight Analysis
The molecular formula is C₁₅H₃₁NO₅Si , derived from:
- C₁₅ : Propanoate backbone (3 carbons) + tert-butoxycarbonyl (4 carbons) + tert-butyldimethylsilyl (4 carbons) + methyl (1 carbon)
- H₃₁ : Hydrogens from all organic groups
- N : Single nitrogen in the Boc group
- O₅ : Three oxygens in the ester, one in the Boc carbonyl, and one in the TBS ether
- Si : Silicon atom in the TBS group
The computed molecular weight is 333.50 g/mol , consistent across multiple sources.
Molecular Formula Breakdown
| Component | Atoms Contributed |
|---|---|
| Propanoate backbone | C₃H₅O₂ |
| tert-Butoxycarbonyl | C₅H₉NO |
| tert-Butyldimethylsilyl | C₄H₉Si |
| Methyl ester | C₁H₃O |
| Total | C₁₅H₃₁NO₅Si |
Stereochemical Configuration and Chiral Center Rationalization
The compound is the (R)-enantiomer with a single chiral center at C2 of the propanoate backbone. The configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
- Highest priority : Nitrogen in the Boc group (tert-butoxycarbonylamino)
- Second priority : Oxygen in the TBS ether (tert-butyldimethylsilyl)
- Third priority : Oxygen in the methyl ester
- Lowest priority : Hydrogen atom
In the R configuration, the three highest-priority groups (N, O-TBS, O-ester) adopt a counterclockwise arrangement when viewed from the lower-priority hydrogen. This stereochemistry is critical for applications in asymmetric synthesis and peptide engineering.
Chiral Center Priorities
| Priority | Group | Atom |
|---|---|---|
| 1 | tert-Butoxycarbonyl (Boc) | N |
| 2 | tert-Butyldimethylsilyl (TBS) | O |
| 3 | Methyl ester | O |
| 4 | Hydrogen | H |
Crystallographic and Conformational Studies
No crystallographic data (e.g., X-ray diffraction) or conformational analysis (e.g., NMR or computational modeling) for this specific compound have been reported in the provided sources. However, the structural features suggest potential for crystallization under controlled conditions, a common approach for elucidating stereochemistry and intermolecular interactions.
Structural Insights from Analogues
| Feature | Relevance |
|---|---|
| Boc group | Electron-withdrawing effect stabilizes the amino proton |
| TBS group | Bulky silyl ether enhances steric protection |
| Methyl ester | Reduces polarity for improved solubility |
While direct crystallographic studies are absent, the compound’s design aligns with strategies for synthesizing protected amino acids, where tert-butoxycarbonyl and tert-butyldimethylsilyl groups are widely used to prevent undesired side reactions during peptide coupling.
Properties
IUPAC Name |
methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5Si/c1-14(2,3)21-13(18)16-11(12(17)19-7)10-20-22(8,9)15(4,5)6/h11H,10H2,1-9H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFBJRUJLJWAJR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate, also known as a derivative of amino acids, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₄Si
- Molecular Weight : 218.32 g/mol
- CAS Number : 93267-04-0
- Melting Point : Approximately 51 °C
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) ether, which are commonly used in organic synthesis to protect functional groups during chemical reactions.
Synthesis Overview
The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate typically involves the following steps:
- Protection of Amino Groups : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
- Formation of the Propanoate Ester : Methylation occurs to form the methyl ester.
- Silylation : The hydroxyl group is protected by silylation to yield the TBDMS derivative.
This synthetic pathway is crucial for producing the compound in high yields while maintaining its biological activity.
The biological activity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate can be attributed to its role as an intermediate in the synthesis of biologically active compounds, particularly those involved in metabolic pathways such as fatty acid biosynthesis and amino acid metabolism.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against various viruses, including Hepatitis C Virus (HCV). The mechanism involves inhibition of viral replication through interference with viral proteases .
- Enzyme Inhibition : The compound has been noted for its potential to inhibit histone deacetylases (HDACs), which play a significant role in epigenetic regulation and cancer biology. Inhibition of HDACs can lead to altered gene expression profiles conducive to therapeutic effects in cancer treatment .
- Metabolic Effects : As a biotin intermediate, it participates in essential metabolic processes, including the catalytic fixation of carbon dioxide, which is vital for fatty acid and sugar biosynthesis .
Study on Antiviral Properties
A notable study evaluated the antiviral efficacy of various Boc-protected amino acid derivatives, including (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate. The results indicated that specific structural modifications enhanced antiviral potency against HCV by inhibiting NS3/4A protease activity, crucial for viral replication .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | NS3/4A Inhibition |
| Compound B | 10.0 | NS3/4A Inhibition |
| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate | 7.5 | NS3/4A Inhibition |
HDAC Inhibition Study
Another study focused on the compound's role as an HDAC inhibitor. The findings demonstrated that it significantly reduced HDAC activity in cultured cancer cells, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H31NO5Si
- Molecular Weight : 333.50 g/mol
- IUPAC Name : Methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- CAS Number : 112418-19-6
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amine during chemical reactions. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for hydroxyl functionalities, enhancing the compound's utility in synthetic pathways.
Synthesis and Derivatives
The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate typically involves several steps, including:
- Protection of Amines : The amine functionality is protected using the Boc group to prevent unwanted reactions during subsequent steps.
- Formation of Esters : Esterification reactions are employed to introduce the methyl ester functionality.
- Silane Protection : TBDMS protection is applied to hydroxyl groups to enhance stability and reactivity.
This compound has been utilized as an intermediate in synthesizing various bioactive compounds, including amino acid derivatives and peptide analogs, which are essential for drug development.
Role in Medicinal Chemistry
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate is particularly noted for its role in synthesizing amino acid derivatives that can be used in drug design. For example:
- Amino Acid Derivatives : It serves as a precursor for synthesizing modified amino acids that exhibit enhanced biological activity or stability.
Case Studies
Several studies highlight the compound's utility:
- Synthesis of Biotin Intermediates : Research has demonstrated that this compound can be synthesized from L-cystine, yielding intermediates crucial for biotin production, which is vital for various metabolic processes .
- Development of Peptide Therapeutics : The compound has been explored as an intermediate in the synthesis of peptide-based therapeutics, where the Boc and TBDMS groups facilitate selective reactions while maintaining structural integrity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The TBS group in the target compound enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF), whereas the 3-methoxyphenyl analog (CAS: 255849-24-2) exhibits moderate polarity due to the electron-donating methoxy group .
- The 3-chloro-2-fluorophenyl derivative (CAS: 1703854-56-1) lacks protecting groups, rendering it reactive but susceptible to oxidation, necessitating inert storage conditions .
Molecular Weight and Stability :
- The target compound’s higher molecular weight (387.53 g/mol) correlates with increased steric hindrance, slowing reaction kinetics in coupling steps compared to lighter analogs like the 309.36 g/mol methoxyphenyl derivative .
- The TBS group’s stability under basic conditions contrasts with the acid-sensitive Boc group, enabling orthogonal deprotection strategies .
Applications: The target compound’s dual protection makes it ideal for solid-phase peptide synthesis (SPPS), whereas the methoxyphenyl analog is tailored for aromatic pharmacophore integration in kinase inhibitors .
Physicochemical and Handling Data
| Parameter | Target Compound | 3-Methoxyphenyl Analog | Halogenated Analog |
|---|---|---|---|
| Solubility | Soluble in THF, DCM | Soluble in DMSO, MeOH | Soluble in acetone |
| Storage | 2–8°C, inert atm | Room temperature | -20°C, desiccated |
| Stability | >24 months | 12–18 months | 6–12 months |
| Key Risks | Moisture-sensitive | Light-sensitive | Air-sensitive |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, 0°C→RT | DCM | 85–92 | |
| Silylation | TBSCl, imidazole, RT | DMF | 78–85 | |
| Esterification | CH₃OH, H₂SO₄ (cat.), reflux | MeOH | 90–95 |
Basic: How is the compound characterized to confirm its stereochemical integrity and purity?
Answer:
Critical characterization methods include:
- Chiral HPLC : To verify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+Na]⁺ ion) .
Advanced: How can low yields in the silylation step be addressed?
Answer:
Common pitfalls and solutions:
- Moisture Sensitivity : Use rigorously anhydrous solvents (e.g., DMF dried over molecular sieves) and inert atmosphere (N₂/Ar) .
- Steric Hindrance : Optimize the base (imidazole vs. DMAP) and reaction time (12–24 hrs) .
- Byproduct Formation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and quench with aqueous NaHCO₃ to remove excess TBSCl .
Q. Table 2: Silylation Optimization Parameters
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Wet DMF | Anhydrous DMF | +15% |
| Temperature | 0°C | RT | +10% |
| Base | Pyridine | Imidazole | +20% |
Advanced: How to resolve contradictions in reported enantiomeric excess (ee) values across studies?
Answer:
Discrepancies may arise from:
- Racemization During Synthesis : Elevated temperatures or acidic conditions in esterification can degrade ee. Use milder conditions (e.g., DCC/DMAP coupling at 0°C) .
- Analytical Variability : Validate chiral HPLC methods with a reference standard. Compare retention times under identical mobile phases (e.g., hexane/IPA 90:10) .
Case Study : A study reported 95% ee using chiral HPLC but 88% via polarimetry. This discrepancy was attributed to residual solvents affecting polarimetric readings .
Basic: What are the recommended storage conditions to prevent premature deprotection?
Answer:
Q. Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, dry | <5% |
| 4°C, humid | 25–30% |
Advanced: How to design experiments to study the compound’s reactivity in peptide coupling?
Answer:
Methodological considerations:
Activation Strategy : Use DCC/HOBt or EDCI/HOAt for carbodiimide-mediated coupling to minimize racemization .
Solvent Selection : Prefer DCM or THF over DMF to reduce side reactions with the TBS group .
Monitoring : Track coupling efficiency via LC-MS (e.g., disappearance of starting material at m/z [M+H]⁺).
Q. Example Protocol :
- Dissolve 1 mmol of the compound and 1.2 mmol of amino acid in DCM.
- Add EDCI (1.5 mmol) and DMAP (0.1 mmol). Stir at 0°C for 4 hrs.
- Extract with 5% citric acid, dry (Na₂SO₄), and purify via flash chromatography .
Advanced: How to analyze competing side reactions during Boc deprotection?
Answer:
Common side reactions include β-elimination of the TBS group under acidic conditions. Mitigation strategies:
Q. Table 3: Boc Deprotection Efficiency
| Reagent | Time (hrs) | Purity (%) | TBS Stability (%) |
|---|---|---|---|
| TFA/DCM | 1 | 98 | 95 |
| HCl/dioxane | 2 | 85 | 70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
